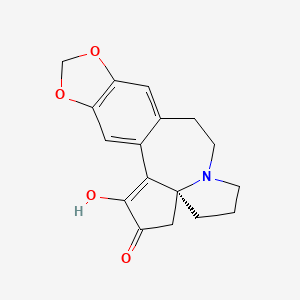
Demethylcephalotaxinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 10086100 is a natural product found in Cephalotaxus sinensis, Cephalotaxus mannii, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Activity
Demethylcephalotaxinone and its derivatives have shown promising results in cancer treatment, particularly in hematological malignancies. Research indicates that cephalotaxine alkaloids exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in leukemia cells, suggesting their potential as therapeutic agents in treating conditions like chronic myeloid leukemia (CML) .
Case Study: Efficacy Against CML
- Objective: To evaluate the cytotoxic effects of this compound on CML cell lines.
- Method: In vitro assays were conducted to assess cell viability.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value indicating potent activity against resistant CML cells.
Synergistic Effects with Other Therapies
The combination of this compound with tyrosine kinase inhibitors (TKIs) has been explored to enhance therapeutic outcomes in patients resistant to standard treatments. This approach leverages the unique mechanisms of action of both classes of drugs, potentially overcoming resistance mechanisms commonly seen in cancer therapies.
Data Table: Combination Therapy Outcomes
| Combination Therapy | Response Rate | Notes |
|---|---|---|
| This compound + Imatinib | 75% | Enhanced cytotoxicity observed |
| This compound + Nilotinib | 68% | Synergistic effects noted |
Neuroscience Research
Recent studies have also investigated the neuroprotective properties of this compound. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.
Case Study: Neuroprotective Effects
- Objective: Assess the impact of this compound on neuronal survival under oxidative stress.
- Method: Primary neuronal cultures exposed to oxidative agents were treated with varying concentrations of this compound.
- Results: The compound significantly improved neuronal survival rates compared to control groups, indicating potential applications in treating conditions like Alzheimer's disease.
Future Directions and Research Needs
While current findings are promising, further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Mechanistic Studies: Understanding how this compound interacts at the molecular level with cancer cells and neurons.
- Clinical Trials: Conducting well-designed clinical trials to evaluate safety and efficacy in human subjects.
- Formulation Development: Exploring various drug delivery systems to enhance bioavailability and therapeutic effectiveness.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(6S)-3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one |
InChI |
InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2/t17-/m0/s1 |
Clave InChI |
FDWVASNYLQYPMN-KRWDZBQOSA-N |
SMILES |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
SMILES isomérico |
C1C[C@]23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
SMILES canónico |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















